2-Methyl-6-nitrobenzoic anhydride

Description

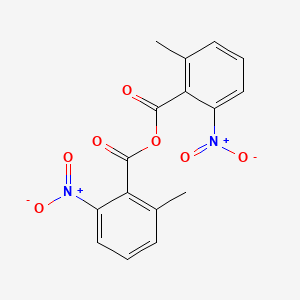

Structure

3D Structure

Properties

IUPAC Name |

(2-methyl-6-nitrobenzoyl) 2-methyl-6-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O7/c1-9-5-3-7-11(17(21)22)13(9)15(19)25-16(20)14-10(2)6-4-8-12(14)18(23)24/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEKPNMQQSPHKBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)[N+](=O)[O-])C(=O)OC(=O)C2=C(C=CC=C2[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60440549 | |

| Record name | 2-Methyl-6-nitrobenzoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60440549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

434935-69-0 | |

| Record name | 2-Methyl-6-nitrobenzoic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=434935-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-6-nitrobenzoic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0434935690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-6-nitrobenzoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60440549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-6-nitrobenzoic Anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-6-NITROBENZOIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EC8MK6FE8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Methyl-6-nitrobenzoic anhydride synthesis and characterization

An In-depth Technical Guide on the Synthesis and Characterization of 2-Methyl-6-nitrobenzoic Anhydride (B1165640)

Introduction

2-Methyl-6-nitrobenzoic anhydride, commonly known as the Shiina reagent or MNBA, is a powerful coupling agent in modern organic synthesis.[1][2] Developed in 2002 by Professor Isamu Shiina, this reagent is highly effective for the formation of esters, amides, and macrolactones from carboxylic acids and alcohols or amines, often under mild conditions and with high yields.[1][3] Its utility is particularly noted in the synthesis of complex natural products.[4][5]

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Synthesis of this compound

The synthesis of this compound is typically achieved through the dehydration of its corresponding carboxylic acid, 2-methyl-6-nitrobenzoic acid. This transformation can be accomplished using a variety of dehydrating agents.

Synthesis Workflow

The logical workflow for the synthesis involves the conversion of the precursor acid to the final anhydride product, followed by purification.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 2-Methyl-6-nitrobenzoic Acid

This protocol describes a representative method for synthesizing the anhydride from its corresponding acid. A similar procedure has been documented for the synthesis of 2-methyl-3-nitrobenzoic anhydride.[6]

Objective: To synthesize this compound via dehydration of 2-methyl-6-nitrobenzoic acid.

Materials:

-

2-Methyl-6-nitrobenzoic acid

-

Thionyl chloride (SOCl₂) or other suitable dehydrating agent

-

Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Filtration apparatus

Methodology:

-

Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methyl-6-nitrobenzoic acid.

-

Solvent Addition: Add an anhydrous solvent to the flask.

-

Reagent Addition: Slowly add an excess of thionyl chloride to the stirred suspension at room temperature.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress until the starting material is consumed (e.g., by TLC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude anhydride can be purified by recrystallization from an appropriate solvent system to yield the final product as a solid.[7]

Safety Precautions: Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases. This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Characterization of this compound

The synthesized anhydride must be characterized to confirm its identity and purity. This involves determining its physical properties and analyzing its spectroscopic data.

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₂N₂O₇ | [8] |

| Molecular Weight | 344.28 g/mol | [8] |

| Appearance | White to yellow to orange powder or crystal | [8] |

| Melting Point | 173-177 °C | [9] |

| Solubility | Very slightly soluble in water (0.017 g/L at 25 °C); faint turbidity in hot toluene. | [8][9] |

| CAS Number | 434935-69-0 |

Spectroscopic Data

Spectroscopic analysis is crucial for structural elucidation. While direct experimental spectra for the anhydride are not widely published, the expected characteristics can be inferred from the known spectra of its precursor and related compounds.

Table 1: ¹H NMR Spectroscopic Data for Precursor (2-Methyl-6-nitrobenzoic acid) This data for the starting material is useful for comparison to ensure complete conversion.

| Chemical Shift (ppm) | Multiplicity | Assignment | Reference(s) |

| 7.998 | Doublet | Aromatic H | [10][11] |

| 7.733 | Triplet | Aromatic H | [10][11] |

| 7.608 | Doublet | Aromatic H | [10][11] |

| 2.414 | Singlet | Methyl (-CH₃) | [10][11] |

| Solvent: DMSO-d₆, Frequency: 399.65 MHz |

Table 2: Infrared (IR) Spectroscopy Data Acid anhydrides exhibit characteristic carbonyl stretching frequencies.

| Wavenumber (cm⁻¹) | Description | Reference(s) |

| ~1850 - 1800 | Asymmetric C=O stretch | [12] |

| ~1790 - 1740 | Symmetric C=O stretch | [12] |

| ~1530 | Asymmetric NO₂ stretch | [11] |

| ~1350 | Symmetric NO₂ stretch | [11] |

| ~1300 - 1000 | C-O stretch | [12] |

Table 3: Mass Spectrometry Data The following data is based on predicted values for the anhydride.

| Adduct Type | m/z (Predicted) | Reference(s) |

| [M+H]⁺ | 345.07173 | [13] |

| [M+Na]⁺ | 367.05367 | [13] |

| [M-H]⁻ | 343.05717 | [13] |

Characterization Workflow

A standard workflow for the characterization of a synthesized organic compound is illustrated below.

Caption: Standard workflow for the characterization of a synthesized compound.

Experimental Protocols: Characterization

The following are generalized protocols for obtaining the necessary spectroscopic data.[11]

3.4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the chemical structure and connectivity of the molecule.

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the anhydride in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For ¹H NMR, typical parameters include a 30-45° pulse angle and a relaxation delay of 1-5 seconds. For ¹³C NMR, a larger number of scans with proton decoupling is required.

-

Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the signals to determine proton ratios.

-

3.4.2 Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Methodology:

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a benchtop FT-IR spectrometer with an ATR accessory.

-

Data Acquisition: Collect a background spectrum of the empty ATR crystal, followed by the sample spectrum, typically scanning from 4000-400 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

Data Processing: The instrument software automatically performs a background subtraction. Identify the characteristic absorption bands.

-

3.4.3 Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI).

-

Data Acquisition: Infuse the sample solution into the ion source and acquire the mass spectrum over a suitable m/z range.

-

Data Processing: Analyze the spectrum to identify the molecular ion peak ([M]⁺, [M+H]⁺, etc.) and compare the measured mass to the calculated exact mass of the compound.

-

Applications in Organic Synthesis

This compound is primarily used as a condensing agent for the formation of ester and amide bonds, including macrolactonization.[4][14][15] The reaction proceeds through a mixed anhydride intermediate.

General Application Workflow: Esterification

The diagram below illustrates the use of MNBA in a typical esterification reaction.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikiwand [wikiwand.com]

- 3. A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using this compound [organic-chemistry.org]

- 4. scientificlabs.com [scientificlabs.com]

- 5. This compound | 434935-69-0 [amp.chemicalbook.com]

- 6. Crystal structure of 2-methyl-3-nitrobenzoic anhydride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. Page loading... [wap.guidechem.com]

- 9. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. 2-METHYL-6-NITROBENZOIC ACID(13506-76-8) 1H NMR [m.chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. PubChemLite - this compound (C16H12N2O7) [pubchemlite.lcsb.uni.lu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Methyl-6-nitrobenzoic Anhydride (Shiina Reagent)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-6-nitrobenzoic anhydride (B1165640), commonly known as the Shiina reagent or MNBA, is a highly effective dehydrating condensation agent used in organic synthesis.[1] Developed by Professor Isamu Shiina in 2002, it has become a valuable tool for the formation of esters, amides, and particularly for the macrolactonization of ω-hydroxycarboxylic acids under mild, basic conditions.[1] Its utility is highlighted in the total synthesis of complex, biologically active natural products where high yields and chemoselectivity are paramount.[2][3] This guide provides a comprehensive overview of the physical and chemical properties of 2-Methyl-6-nitrobenzoic anhydride, detailed experimental protocols, and a mechanistic exploration of its reactivity.

Physicochemical Properties

This compound is a solid at room temperature, appearing as a white to yellow or orange powder or crystal.[4] A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₂N₂O₇ | [4] |

| Molecular Weight | 344.28 g/mol | [4] |

| Melting Point | 173-177 °C | [5] |

| Boiling Point | 559.4 ± 50.0 °C (Predicted) | [6] |

| Density | 1.416 ± 0.06 g/cm³ (Predicted) | [6] |

| Appearance | White to yellow to orange powder/crystal | [4] |

| Solubility | Almost insoluble in water (0.017 g/L at 25 °C). Very faint turbidity in hot toluene (B28343). | [4] |

| Storage | Store in an inert atmosphere at room temperature. | [6] |

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl protons. Due to the anhydride structure, the chemical environments of the protons on the two aromatic rings are identical.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~8.0 - 7.6 | Multiplet | Aromatic Protons (Ar-H) |

| ~2.4 - 2.5 | Singlet | Methyl Protons (-CH₃) |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will be characterized by signals for the carbonyl carbons, the aromatic carbons, and the methyl carbon.

| Chemical Shift (ppm) | Assignment |

| ~160 - 165 | Carbonyl Carbon (C=O) |

| ~150 - 120 | Aromatic Carbons (Ar-C) |

| ~20 | Methyl Carbon (-CH₃) |

IR Spectroscopy (Predicted)

The infrared spectrum of an anhydride is distinguished by two characteristic carbonyl stretching bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1850 - 1800 | Strong | Symmetric C=O Stretch |

| ~1790 - 1740 | Strong | Asymmetric C=O Stretch |

| ~1530 | Strong | Asymmetric NO₂ Stretch |

| ~1350 | Strong | Symmetric NO₂ Stretch |

| ~1300 - 1000 | Strong | C-O Stretch |

Mass Spectrometry (Predicted)

The mass spectrum under electron ionization would be expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Assignment |

| 344 | [M]⁺ (Molecular Ion) |

| 181 | [M - C₈H₆NO₃]⁺ (cleavage of the anhydride) |

| 164 | [C₈H₆NO₂]⁺ (loss of a carboxyl group from the 2-methyl-6-nitrobenzoyl fragment) |

Chemical Properties and Applications

This compound is a powerful reagent for esterification, amidation, and macrolactonization reactions, collectively known as the Shiina esterification.[7]

Shiina Macrolactonization

The Shiina macrolactonization is a highly effective method for the synthesis of medium to large-sized lactones from ω-hydroxycarboxylic acids. The reaction proceeds under mild, often room temperature, conditions in the presence of a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP) or 4-(dimethylamino)pyridine N-oxide (DMAPO).

Reaction Scheme:

The use of this compound is particularly advantageous in the synthesis of complex molecules with sensitive functional groups due to the mild reaction conditions.

Reaction Mechanism

The accepted mechanism for the Shiina macrolactonization involves the following key steps:

-

Activation of the Anhydride: The nucleophilic catalyst (e.g., DMAP) attacks one of the carbonyl carbons of this compound to form a highly reactive acylpyridinium salt.

-

Mixed Anhydride Formation: The carboxylate of the ω-hydroxycarboxylic acid attacks the acylpyridinium salt, leading to the formation of a mixed anhydride and the release of the catalyst.

-

Intramolecular Cyclization: The hydroxyl group of the ω-hydroxycarboxylic acid moiety then attacks the activated carbonyl center of the mixed anhydride in an intramolecular fashion. This step is facilitated by the regeneration of the nucleophilic catalyst.

-

Lactone Formation: The tetrahedral intermediate collapses to form the macrolactone and a molecule of 2-methyl-6-nitrobenzoic acid as a byproduct.

Caption: Mechanism of Shiina Macrolactonization.

Experimental Protocols

Synthesis of this compound (General Procedure)

Principle: The synthesis involves the dehydration of two equivalents of 2-methyl-6-nitrobenzoic acid using a suitable dehydrating agent, such as trifluoroacetic anhydride or by heating.

Materials:

-

2-Methyl-6-nitrobenzoic acid

-

Trifluoroacetic anhydride (or other suitable dehydrating agent)

-

Anhydrous dichloromethane (B109758) (or other suitable inert solvent)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-methyl-6-nitrobenzoic acid (2.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic anhydride (1.1 eq) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the careful addition of cold water.

-

Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Caption: General workflow for the synthesis of this compound.

Shiina Macrolactonization of an ω-Hydroxycarboxylic Acid (Representative Protocol)

Materials:

-

ω-Hydroxycarboxylic acid

-

This compound (MNBA)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous toluene (or other suitable aprotic solvent)

-

Syringe pump

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a solution of the ω-hydroxycarboxylic acid (1.0 eq) in anhydrous toluene, add this compound (1.1 - 1.5 eq) and DMAP (0.1 - 0.2 eq).

-

The reaction mixture is stirred at room temperature.

-

In a separate flask, prepare a solution of the ω-hydroxycarboxylic acid in anhydrous toluene.

-

Using a syringe pump, add the solution of the ω-hydroxycarboxylic acid to the reaction mixture over a period of 4-12 hours to maintain high dilution conditions, which favors intramolecular cyclization over intermolecular polymerization.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude macrolactone is purified by column chromatography on silica (B1680970) gel.

Caption: General workflow for Shiina Macrolactonization.

Safety Information

This compound is classified as a hazardous substance. Appropriate safety precautions should be taken during its handling and use.

-

Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

-

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

IF ON SKIN: Wash with plenty of soap and water.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

-

Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its ability to facilitate esterification, amidation, and particularly macrolactonization under mild conditions makes it an indispensable tool for the construction of complex molecules, including many with significant therapeutic potential. A thorough understanding of its properties, reactivity, and handling is crucial for its effective and safe application in research and drug development. This guide provides a foundational resource for scientists to leverage the power of the Shiina reagent in their synthetic endeavors.

References

- 1. A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using this compound [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. 2-METHYL-6-NITROBENZOIC ACID(13506-76-8) 1H NMR [m.chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. 2-Methyl-6-nitrobenzoic acid [webbook.nist.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. academic.oup.com [academic.oup.com]

The Shiina Esterification: A Technical Guide to the Mechanism of Action of 2-Methyl-6-nitrobenzoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

The esterification reaction is a fundamental transformation in organic synthesis, crucial for the construction of a vast array of molecules, including active pharmaceutical ingredients. Among the myriad of esterification methods, the Shiina esterification, which utilizes 2-Methyl-6-nitrobenzoic anhydride (B1165640) (MNBA), has emerged as a powerful and versatile tool. This is particularly true for the synthesis of complex and sterically hindered esters, as well as for macrolactonization. This technical guide provides an in-depth exploration of the core mechanism of the MNBA-mediated esterification, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.

Core Mechanism of Action: A Nucleophilic Catalysis Pathway

The Shiina esterification, in its most common and efficient form, operates under basic conditions employing a nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP) or its N-oxide (DMAPO).[1][2] The reaction proceeds through a multi-step mechanism that ensures high yields and excellent chemoselectivity.[3][4][5]

The reaction is initiated by the deprotonation of the carboxylic acid by a base, commonly a tertiary amine like triethylamine (B128534) (Et3N), to form a carboxylate anion. This carboxylate then reacts with 2-Methyl-6-nitrobenzoic anhydride (MNBA) to generate a mixed anhydride (MA).[6]

The key to the high reactivity of the Shiina esterification lies in the subsequent activation of this mixed anhydride by the nucleophilic catalyst, DMAP. DMAP selectively attacks the less sterically hindered carbonyl group of the mixed anhydride, which is the one derived from the substrate carboxylic acid. This attack leads to the formation of a highly reactive N-acylpyridinium intermediate. The steric hindrance provided by the methyl group and the electronic effect of the nitro group on the MNBA moiety direct the nucleophilic attack of DMAP to the desired carbonyl center.

This N-acylpyridinium intermediate is a potent acylating agent due to the positive charge on the pyridine (B92270) nitrogen, which significantly increases the electrophilicity of the carbonyl carbon.[1] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon of the N-acylpyridinium intermediate. This step is followed by the collapse of the tetrahedral intermediate and the elimination of DMAP, which is regenerated in its catalytic role. The 2-methyl-6-nitrobenzoate (B8389549) anion, a byproduct of the initial mixed anhydride formation, can act as a base to facilitate the deprotonation of the alcohol and the final product formation.

The overall process is highly efficient, often proceeding at room temperature and leading to excellent yields of the desired ester with minimal side products.[7][8]

Visualizing the Mechanism and Workflow

To provide a clear visual representation of the reaction pathway and the experimental setup, the following diagrams have been generated using the DOT language.

Caption: The catalytic cycle of the Shiina esterification.

Caption: A generalized experimental workflow for the Shiina esterification.

Quantitative Data on Esterification Yields

The Shiina esterification consistently provides high to excellent yields across a broad range of substrates, including sterically demanding carboxylic acids and alcohols. The following tables summarize representative quantitative data from the literature.

Table 1: Esterification of Various Carboxylic Acids with Primary Alcohols

| Carboxylic Acid | Alcohol | Time (h) | Yield (%) |

| 3-Phenylpropanoic acid | 3-Phenyl-1-propanol | 1 | >99 |

| Pivalic acid | 3-Phenyl-1-propanol | 1.5 | 98 |

| Adamantane-1-carboxylic acid | 3-Phenyl-1-propanol | 2 | 99 |

| Benzoic acid | 3-Phenyl-1-propanol | 1 | >99 |

Table 2: Esterification with Secondary and Tertiary Alcohols

| Carboxylic Acid | Alcohol | Time (h) | Yield (%) |

| 3-Phenylpropanoic acid | (±)-4-Phenyl-2-butanol | 6 | 96 |

| Pivalic acid | (±)-4-Phenyl-2-butanol | 15 | 95 |

| 3-Phenylpropanoic acid | tert-Butanol | 24 | 85 |

Detailed Experimental Protocols

The following provides a general, adaptable protocol for conducting a Shiina esterification. For macrolactonization, a slow addition of the hydroxy acid via syringe pump is typically employed to favor the intramolecular reaction.

General Procedure for Intermolecular Esterification

Materials:

-

Carboxylic acid

-

Alcohol

-

This compound (MNBA)

-

4-(Dimethylamino)pyridine (DMAP)

-

Triethylamine (Et3N)

-

Anhydrous dichloromethane (B109758) (CH2Cl2) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the carboxylic acid (1.0 equiv), the alcohol (1.1 equiv), and triethylamine (1.5 equiv).

-

Dissolve the mixture in anhydrous dichloromethane.

-

Add this compound (MNBA) (1.3 equiv) to the solution at room temperature.

-

Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 equiv).

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired ester.

Conclusion

The Shiina esterification, utilizing this compound, stands as a highly effective and reliable method for the synthesis of esters, particularly for challenging substrates. Its mechanism, rooted in the formation of a highly reactive N-acylpyridinium intermediate through nucleophilic catalysis, ensures high yields and chemoselectivity under mild reaction conditions. The provided data, protocols, and diagrams offer a comprehensive technical overview for researchers and professionals in the field of organic synthesis and drug development, enabling the effective application of this powerful synthetic tool.

References

- 1. nbinno.com [nbinno.com]

- 2. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. Shiina esterification - Wikipedia [en.wikipedia.org]

- 8. Shiina macrolactonization - Wikipedia [en.wikipedia.org]

The Role of 2-Methyl-6-nitrobenzoic Anhydride (MNBA) as a Dehydrating Agent in Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-6-nitrobenzoic anhydride (B1165640) (MNBA), also known as the Shiina reagent, has emerged as a highly efficient and versatile dehydrating agent in modern organic synthesis.[1][2] Developed by Professor Isamu Shiina, this reagent has gained significant traction for its ability to promote esterification, macrolactonization, and amidation reactions under remarkably mild conditions, often affording high yields and chemoselectivity.[3] This technical guide provides a comprehensive overview of the core principles governing the use of MNBA, detailed experimental protocols for its key applications, a comparative analysis of its performance against other common dehydrating agents, and a protocol for its synthesis.

Introduction

The formation of ester and amide bonds is a fundamental transformation in organic chemistry, central to the synthesis of a vast array of pharmaceuticals, natural products, and materials. Traditional methods for these dehydrative couplings often require harsh conditions, such as high temperatures or the use of stoichiometric amounts of strong acids or bases, which can be incompatible with sensitive functional groups. MNBA has risen to prominence as a powerful alternative that circumvents many ofthese limitations. Its utility is particularly pronounced in the synthesis of complex molecules, where preserving stereochemical integrity and functional group tolerance is paramount.[1]

Mechanism of Action: The Shiina Esterification

The efficacy of MNBA as a dehydrating agent lies in its ability to activate a carboxylic acid through the formation of a mixed anhydride intermediate. The most widely adopted protocol, often referred to as the Shiina esterification or Shiina macrolactonization, operates under basic conditions and is catalyzed by a nucleophilic agent, typically 4-(dimethylamino)pyridine (DMAP) or its N-oxide (DMAPO).[1]

The generally accepted mechanism proceeds as follows:

-

Formation of the Mixed Anhydride: The carboxylic acid reacts with MNBA to form a highly reactive mixed anhydride. This step is facilitated by the presence of a base, such as triethylamine, which deprotonates the carboxylic acid.

-

Activation by Nucleophilic Catalyst: The nucleophilic catalyst (e.g., DMAP) attacks the sterically less hindered carbonyl group of the mixed anhydride, forming a highly reactive acylpyridinium salt. The steric hindrance imposed by the ortho-methyl group and the electronic effect of the ortho-nitro group on the benzoic acid moiety of MNBA direct the nucleophilic attack to the desired carbonyl center.

-

Nucleophilic Attack: The alcohol or amine then attacks the activated acylpyridinium salt.

-

Product Formation and Catalyst Regeneration: The tetrahedral intermediate collapses to form the desired ester or amide, regenerating the nucleophilic catalyst and releasing 2-methyl-6-nitrobenzoic acid as a byproduct.

Visualizing the Pathway: MNBA-Mediated Esterification

Caption: General mechanism of MNBA-mediated esterification.

Applications in Organic Synthesis

Macrolactonization

One of the most celebrated applications of MNBA is in the synthesis of macrolactones, which are macrocyclic esters.[4] The Shiina macrolactonization is particularly effective for the formation of medium to large-sized rings, a notoriously challenging synthetic transformation. The success of this reaction hinges on the use of high-dilution conditions, which favor the intramolecular cyclization over intermolecular polymerization. This is typically achieved by the slow addition of the ω-hydroxycarboxylic acid (the seco-acid) to a solution of MNBA and the catalyst using a syringe pump.[1]

Table 1: Yields of Shiina Macrolactonization for Various ω-Hydroxy Acids

| ω-Hydroxycarboxylic Acid | Ring Size | Catalyst | Solvent | Yield (%) |

| 15-Hydroxypentadecanoic acid | 16 | DMAP | CH2Cl2 | 95 |

| 11-Hydroxyundecanoic acid | 12 | DMAP | CH2Cl2 | 92 |

| 9-Hydroxynonanoic acid | 10 | DMAPO | Toluene | 85 |

| (R)-3-Hydroxydecanoic acid | 11 | DMAP | THF | 88 |

| Seco-acid of Erythronolide A | 14 | DMAP | Toluene | 78[5] |

Intermolecular Esterification

MNBA is also highly effective for the formation of esters from a separate carboxylic acid and alcohol.[3] The mild reaction conditions make it suitable for substrates bearing sensitive functional groups that might not be tolerated by other esterification methods like the Fischer or Steglich esterifications.[6]

Table 2: Yields of Intermolecular Esterification using MNBA

| Carboxylic Acid | Alcohol | Catalyst | Solvent | Yield (%) |

| Benzoic acid | Benzyl alcohol | DMAP | CH2Cl2 | 98 |

| Pivalic acid | 1-Butanol | DMAP | THF | 91 |

| (S)-Ibuprofen | Ethanol | DMAP | CH2Cl2 | 95 |

| Acetic acid | Menthol | DMAP | Toluene | 93 |

| 3-Phenylpropanoic acid | Isoamyl alcohol | DMAP | CH2Cl2 | 96 |

Amidation

The activation of carboxylic acids by MNBA can also be harnessed for the formation of amides. The reaction proceeds smoothly with a wide range of primary and secondary amines, providing a powerful tool for peptide synthesis and the preparation of other amide-containing molecules.

Table 3: Yields of Amidation using MNBA

| Carboxylic Acid | Amine | Catalyst | Solvent | Yield (%) |

| Phenylacetic acid | Benzylamine | DMAP | CH2Cl2 | 94 |

| Boc-Gly-OH | H-Phe-OMe | DMAP | DMF | 92 |

| Cyclohexanecarboxylic acid | Morpholine | DMAP | CH2Cl2 | 96 |

| Adipic acid | 1-Hexylamine (2 eq.) | DMAP | THF | 89 |

| Furoic acid | Pyrrolidine | DMAP | CH2Cl2 | 93 |

Experimental Protocols

Synthesis of 2-Methyl-6-nitrobenzoic Anhydride (MNBA)

Materials:

-

2-Methyl-6-nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous pyridine (B92270)

-

Anhydrous diethyl ether

Procedure:

-

A solution of 2-methyl-6-nitrobenzoic acid (2.0 eq.) in anhydrous dichloromethane is cooled to 0 °C.

-

Thionyl chloride (1.1 eq.) is added dropwise to the solution, and the mixture is stirred at room temperature for 2 hours.

-

The solvent and excess thionyl chloride are removed under reduced pressure.

-

The resulting crude acid chloride is dissolved in anhydrous dichloromethane and cooled to 0 °C.

-

A solution of 2-methyl-6-nitrobenzoic acid (1.0 eq.) and anhydrous pyridine (1.1 eq.) in anhydrous dichloromethane is added dropwise.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The mixture is washed with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is recrystallized from a mixture of dichloromethane and diethyl ether to afford pure this compound as a white solid.

Visualizing the Workflow: Synthesis of MNBA

Caption: Experimental workflow for the synthesis of MNBA.

General Protocol for Shiina Macrolactonization

Materials:

-

ω-Hydroxycarboxylic acid (seco-acid)

-

MNBA (1.5 eq.)

-

DMAP (4.0 eq.)

-

Anhydrous solvent (e.g., CH₂Cl₂ or Toluene)

Procedure:

-

A solution of the ω-hydroxycarboxylic acid in the anhydrous solvent (to achieve a final concentration of ~1 mM upon complete addition) is prepared.

-

In a separate flask, a solution of MNBA and DMAP in the same anhydrous solvent is prepared.

-

The solution of the ω-hydroxycarboxylic acid is added to the MNBA/DMAP solution via a syringe pump over a period of 4-12 hours at room temperature.

-

The reaction mixture is stirred for an additional 1-2 hours after the addition is complete.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel.

General Protocol for Intermolecular Esterification

Materials:

-

Carboxylic acid (1.0 eq.)

-

Alcohol (1.1 eq.)

-

MNBA (1.2 eq.)

-

DMAP (0.1 eq.)

-

Triethylamine (1.2 eq.)

-

Anhydrous CH₂Cl₂

Procedure:

-

To a solution of the carboxylic acid, alcohol, and DMAP in anhydrous CH₂Cl₂ is added triethylamine.

-

MNBA is added in one portion, and the mixture is stirred at room temperature for 2-6 hours.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with CH₂Cl₂ and washed with saturated aqueous sodium bicarbonate and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude ester is purified by column chromatography.

General Protocol for Amidation

Materials:

-

Carboxylic acid (1.0 eq.)

-

Amine (1.1 eq.)

-

MNBA (1.2 eq.)

-

DMAP (1.2 eq.)

-

Anhydrous CH₂Cl₂

Procedure:

-

To a solution of the carboxylic acid and amine in anhydrous CH₂Cl₂ is added DMAP.

-

MNBA is added, and the reaction mixture is stirred at room temperature for 3-8 hours.

-

The progress of the reaction is monitored by TLC.

-

Once the reaction is complete, the mixture is diluted with CH₂Cl₂ and washed sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude amide is purified by recrystallization or column chromatography.

Comparative Analysis

While several reagents are available for dehydration reactions, MNBA offers distinct advantages in many scenarios.

Table 4: Comparison of MNBA with Other Common Dehydrating Agents

| Feature | MNBA (Shiina) | Yamaguchi Esterification | Steglich Esterification | Fischer Esterification |

| Reagent(s) | This compound, DMAP/DMAPO | 2,4,6-Trichlorobenzoyl chloride, DMAP | DCC/EDC, DMAP | Strong acid (e.g., H₂SO₄) |

| Conditions | Mild (often room temp.) | Mild to moderate | Mild (often room temp.) | Harsh (high temp.) |

| Yields | Generally high to excellent | High, especially for hindered substrates | Good to high | Variable, equilibrium-limited |

| Substrate Scope | Broad, good for sensitive substrates | Broad, very good for sterically demanding cases | Broad, good for acid-labile substrates | Limited by acid sensitivity |

| Byproducts | 2-Methyl-6-nitrobenzoic acid | 2,4,6-Trichlorobenzoic acid | Dicyclohexylurea (DCU) / Ethyl(phenyl)urea | Water |

| Workup | Standard aqueous workup and chromatography | Standard aqueous workup and chromatography | Filtration of urea (B33335) byproduct, chromatography | Neutralization, extraction |

Conclusion

This compound has established itself as a powerful and reliable dehydrating agent for the synthesis of esters, macrolactones, and amides. Its ability to function under mild conditions with high efficiency and broad substrate compatibility makes it an invaluable tool for organic chemists, particularly in the context of complex molecule synthesis. The Shiina esterification and macrolactonization protocols, characterized by their operational simplicity and high yields, are a testament to the utility of MNBA in addressing long-standing challenges in synthetic organic chemistry. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and protocols outlined in this guide will enable the effective application of MNBA to accelerate and enhance their synthetic endeavors.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using this compound [organic-chemistry.org]

- 4. Shiina macrolactonization - Wikipedia [en.wikipedia.org]

- 5. CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

Spectroscopic and Synthetic Profile of 2-Methyl-6-nitrobenzoic Anhydride

A comprehensive technical guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics and synthesis of 2-Methyl-6-nitrobenzoic Anhydride (B1165640).

Introduction

2-Methyl-6-nitrobenzoic anhydride, commonly known as the Shiina reagent or MNBA, is a powerful condensing agent in organic synthesis. Its utility is most pronounced in esterification and macrolactonization reactions, facilitating the formation of complex molecular architectures under mild conditions. This guide provides a detailed overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside a validated experimental protocol for its synthesis.

Physicochemical Properties

| Property | Value |

| CAS Number | 434935-69-0 |

| Molecular Formula | C₁₆H₁₂N₂O₇ |

| Molecular Weight | 344.28 g/mol |

| Appearance | White solid |

| Melting Point | 178–180 °C |

| Solubility | Soluble in alcohol, ether, and most organic solvents. |

Spectroscopic Data

A thorough understanding of the spectroscopic signature of this compound is critical for its identification and quality control. The following sections detail its characteristic NMR, IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound provide detailed information about its molecular structure.

Table 1: ¹H NMR Spectroscopic Data of this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.06 | d, J = 8.1 Hz | 2H | Aromatic CH |

| 7.64 | d, J = 7.6 Hz | 2H | Aromatic CH |

| 7.53 | dd, J = 7.6, 8.1 Hz | 2H | Aromatic CH |

| 2.57 | s | 6H | -CH₃ |

Table 2: ¹³C NMR Spectroscopic Data of this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 160.3 | C=O |

| 145.1 | Aromatic C-NO₂ |

| 137.9 | Aromatic C-CH₃ |

| 136.6 | Aromatic CH |

| 130.5 | Aromatic CH |

| 127.5 | Aromatic C-C=O |

| 121.7 | Aromatic CH |

| 19.1 | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the strong absorption bands of the anhydride and nitro functional groups.

Table 3: Key IR Absorption Bands of this compound (KBr)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1820 | Strong | Asymmetric C=O stretch (anhydride) |

| 1759 | Strong | Symmetric C=O stretch (anhydride) |

Mass Spectrometry (MS)

Table 4: Predicted m/z Values for this compound Adducts

| Adduct | m/z |

| [M+H]⁺ | 345.07173 |

| [M+Na]⁺ | 367.05367 |

| [M-H]⁻ | 343.05717 |

| [M+NH₄]⁺ | 362.09827 |

| [M+K]⁺ | 383.02761 |

Experimental Protocol: Synthesis of this compound

This section details the laboratory procedure for the synthesis of this compound from its corresponding carboxylic acid.

Materials

-

2-Methyl-6-nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Argon or Nitrogen gas

Procedure

-

A solution of 2-methyl-6-nitrobenzoic acid (5.00 g, 27.6 mmol) and thionyl chloride (20.1 mL, 276 mmol) in dichloromethane (50 mL) is stirred for 15 hours at room temperature under an inert atmosphere (argon or nitrogen).

-

The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 2-methyl-6-nitrobenzoyl chloride.

-

The crude acid chloride is then used in the subsequent step without further purification.

-

To a solution of 2-methyl-6-nitrobenzoic acid (5.00 g, 27.6 mmol) and pyridine (B92270) (4.48 mL, 55.2 mmol) in dichloromethane (50 mL) is added a solution of the crude 2-methyl-6-nitrobenzoyl chloride in dichloromethane (50 mL) at 0 °C.

-

The reaction mixture is stirred for 3 hours at room temperature.

-

The mixture is then washed with saturated aqueous sodium bicarbonate, 1 M hydrochloric acid, and brine.

-

The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is evaporated under reduced pressure to give the crude anhydride.

-

The crude product is recrystallized from dichloromethane at 0 °C to yield pure this compound as a white solid.

Workflow and Logical Relationships

The synthesis of this compound involves a key transformation from the corresponding carboxylic acid. This process can be visualized as a straightforward workflow.

Caption: Synthetic pathway for this compound.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic data and synthesis of this compound. The detailed NMR, IR, and predicted MS data are essential for the unambiguous identification and quality assessment of this important synthetic reagent. The provided experimental protocol offers a reliable method for its preparation in a laboratory setting. This information is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science in their utilization of this versatile molecule.

Theoretical Insights into the Reactivity of 2-Methyl-6-nitrobenzoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-6-nitrobenzoic anhydride (B1165640) (MNBA), commonly known as the Shiina reagent, is a powerful and widely utilized coupling agent in modern organic synthesis. Developed by Professor Isamu Shiina, its primary application lies in the efficient formation of esters, amides, and particularly in the macrolactonization of ω-hydroxycarboxylic acids under mild, basic conditions—a transformation famously termed the Shiina macrolactonization.[1][2] This technical guide delves into the theoretical underpinnings of MNBA's reactivity, consolidating the current understanding of its reaction mechanism, supported by available computational data and established experimental protocols.

Theoretical Framework of Reactivity

The reactivity of 2-Methyl-6-nitrobenzoic anhydride in the context of esterification and macrolactonization is best understood through the lens of its reaction mechanism under basic conditions, which is the most common mode of its application. While comprehensive theoretical studies exclusively focused on MNBA are not abundant in the literature, a generally accepted mechanism has been proposed and is supported by a wealth of experimental evidence.

The core of MNBA's reactivity lies in its ability to act as a potent activating agent for carboxylic acids, facilitating nucleophilic attack by an alcohol. The reaction is typically promoted by a nucleophilic catalyst, most commonly 4-(dimethylamino)pyridine (DMAP).

The proposed mechanism for the Shiina macrolactonization using MNBA and a nucleophilic catalyst can be outlined as follows:

-

Formation of the Acylium Ion Intermediate: The nucleophilic catalyst (e.g., DMAP) attacks one of the carbonyl carbons of MNBA. This leads to the formation of a highly reactive N-acylpyridinium intermediate and a molecule of 2-methyl-6-nitrobenzoic acid.

-

Formation of the Mixed Anhydride (MA): The carboxylate of the substrate (the ω-hydroxycarboxylic acid) then attacks the N-acylpyridinium intermediate, displacing the DMAP and forming a mixed anhydride.

-

Intramolecular Acyl Transfer: The hydroxyl group of the ω-hydroxycarboxylic acid moiety within the mixed anhydride then performs an intramolecular nucleophilic attack on the activated carbonyl carbon.

-

Lactone Formation and Catalyst Regeneration: This intramolecular attack leads to the formation of the desired macrolactone and a molecule of 2-methyl-6-nitrobenzoic acid. The catalyst (DMAP) is regenerated in the process.

This mechanistic pathway highlights the crucial role of MNBA in activating the carboxylic acid for intramolecular cyclization, effectively overcoming the kinetic and thermodynamic barriers often associated with the formation of medium and large rings.

Computational Studies and Quantitative Data

Detailed theoretical studies providing extensive quantitative data on the reactivity of this compound are limited. However, a key insight into the energetics of a related reaction has been provided through Density Functional Theory (DFT) calculations.

| Parameter | Value |

| Computational Method | Density Functional Theory (DFT) |

| Functional | B3LYP |

| Basis Set | 6-31G* |

This information is crucial for researchers aiming to conduct more in-depth computational studies on the reactivity of MNBA, providing a validated starting point for their theoretical investigations. The absence of a broader set of publicly available quantitative data, such as activation energies for different steps of the reaction mechanism, underscores a research gap that warrants further investigation to gain a more quantitative understanding of the factors governing the high efficiency of the Shiina macrolactonization.

Experimental Protocols

The theoretical understanding of MNBA's reactivity is complemented by well-established experimental protocols for its use in synthesis. The following provides a generalized methodology for a typical Shiina macrolactonization.

General Procedure for MNBA-mediated Macrolactonization:

-

Reagent Preparation: A solution of this compound (1.1-1.5 equivalents) and 4-(dimethylamino)pyridine (DMAP, 1.0-1.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane, toluene) is prepared in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

-

Substrate Addition: A solution of the ω-hydroxycarboxylic acid (1.0 equivalent) in the same solvent is added dropwise to the reagent solution over a prolonged period (typically 4-12 hours) using a syringe pump. This slow addition is critical to maintain a low concentration of the substrate, thereby favoring intramolecular cyclization over intermolecular polymerization.

-

Reaction Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is typically quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired macrolactone.

Visualizations

To further elucidate the theoretical concepts and practical application of this compound, the following diagrams are provided.

References

An In-depth Technical Guide on the Solubility of 2-Methyl-6-nitrobenzoic Anhydride in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Methyl-6-nitrobenzoic anhydride (B1165640), also known as the Shiina reagent or MNBA, is a widely used condensing agent in organic synthesis, particularly for macrolactonization, esterification, and amidation reactions.[1] A thorough understanding of its solubility in various organic solvents is crucial for reaction optimization, purification, and formulation development. This technical guide provides a summary of the currently available solubility information for 2-Methyl-6-nitrobenzoic anhydride, outlines a general experimental protocol for its quantitative determination, and presents a logical workflow for solubility assessment.

Introduction

This compound (CAS No. 434935-69-0) is a crystalline solid with a molecular formula of C₁₆H₁₂N₂O₇ and a molecular weight of 344.28 g/mol .[2] Its utility as a reagent in the synthesis of complex natural products and active pharmaceutical ingredients underscores the importance of its physical properties, including solubility.[3] Proper solvent selection, guided by solubility data, can significantly impact reaction kinetics, yield, and purity of the final product. This document aims to be a core resource on the solubility of this important reagent.

Available Solubility Data

A comprehensive review of scientific literature and chemical databases reveals a significant gap in publicly available quantitative solubility data for this compound in common organic solvents. The majority of available information is qualitative.

One source indicates that the compound is "almost insoluble" in water, with a reported value of 0.017 g/L at 25 °C.[2] Another qualitative observation notes a "very faint turbidity in hot Toluene," suggesting limited solubility even at elevated temperatures in this nonpolar aromatic solvent.[4]

Due to the lack of comprehensive quantitative data, the following table is presented to summarize the known qualitative and limited quantitative information.

Table 1: Summary of Available Solubility Data for this compound

| Solvent | Temperature (°C) | Solubility | Data Type |

| Water | 25 | 0.017 g/L | Quantitative |

| Toluene | Hot | Very faint turbidity | Qualitative |

The absence of extensive data necessitates that researchers determine the solubility of this compound in their specific solvent systems of interest. The following sections provide a generalized methodology for this purpose.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent using the isothermal shake-flask method coupled with gravimetric analysis. This method is reliable and widely used for its simplicity and accuracy.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (purity >97%)

-

Selected organic solvent (analytical grade)

-

Glass vials with screw caps (B75204) or stoppered flasks

-

Thermostatic shaker bath or incubator

-

Syringe filters (chemically compatible with the solvent)

-

Analytical balance (readable to ±0.0001 g)

-

Pre-weighed evaporation dishes or beakers

-

Oven for drying

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial or flask containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached.

-

Seal the vials/flasks to prevent solvent evaporation.

-

Place the samples in a thermostatic shaker bath set to the desired temperature.

-

Agitate the samples for a sufficient period to reach equilibrium. The time required can vary and should be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) until consecutive measurements yield the same solubility value.[5]

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the vials to stand undisturbed in the thermostatic bath for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated syringe.

-

Immediately filter the solution through a chemically compatible syringe filter into a pre-weighed, clean, and dry evaporation dish. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Weigh the evaporation dish containing the filtered saturated solution to determine the mass of the solution.

-

Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be well below the melting point of this compound (173-177 °C).

-

Continue drying until a constant mass of the solid residue is achieved.

-

Cool the dish in a desiccator and weigh it to determine the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

Calculate the mass of the solvent by subtracting the mass of the dissolved solid from the total mass of the saturated solution.

-

Express the solubility in desired units, such as grams of solute per 100 g of solvent ( g/100g ) or grams of solute per 100 mL of solvent (g/100mL), by using the density of the solvent at the experimental temperature.

-

Workflow and Signaling Pathway Diagrams

The logical flow of the experimental protocol described above can be visualized to provide a clear and concise understanding of the process.

Caption: Experimental workflow for solubility determination.

Conclusion

While this compound is a cornerstone reagent in modern organic synthesis, there is a notable lack of comprehensive quantitative solubility data in common organic solvents. This guide has summarized the limited available information and provided a detailed, generalized experimental protocol based on the isothermal shake-flask method with gravimetric analysis. The presented workflow offers a systematic approach for researchers to generate reliable solubility data in their specific solvent systems. Such data is invaluable for optimizing reaction conditions, improving process efficiency, and ensuring the successful application of this versatile reagent in research and development.

References

Structural Analysis of 2-Methyl-6-nitrobenzoic Anhydride Crystals: A Technical Overview and Comparative Study

For Researchers, Scientists, and Drug Development Professionals

Published: December 22, 2025

Abstract

This technical guide provides a comprehensive overview of the structural and chemical properties of 2-Methyl-6-nitrobenzoic anhydride (B1165640), a pivotal reagent in modern organic synthesis. While a definitive crystal structure for 2-Methyl-6-nitrobenzoic anhydride is not publicly available at the time of this publication, this document presents all available physicochemical data. To provide valuable structural insights, a detailed crystallographic analysis of its close isomer, 2-methyl-3-nitrobenzoic anhydride, is included as a comparative study. This guide summarizes key quantitative data in structured tables, outlines detailed experimental protocols for synthesis and crystallographic analysis, and utilizes visualizations to illustrate experimental workflows and molecular structures.

Introduction to this compound (Shiina Reagent)

This compound, commonly known as the Shiina reagent or MNBA, is a powerful condensing agent developed by Professor Isamu Shiina.[1] It is widely employed in a variety of synthetic reactions, most notably in the formation of medium to large-sized lactones from hydroxycarboxylic acids through a process known as Shiina macrolactonization.[1][2] The reaction proceeds under mild, basic, or neutral conditions at room temperature.[1] Beyond macrolactonization, MNBA is also utilized for esterification, amidation, and peptide coupling reactions.[1][3] Its utility extends to the total synthesis of complex natural products and pharmaceutical agents.[4][5]

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₂N₂O₇ | [5][6] |

| Molecular Weight | 344.28 g/mol | [5][6] |

| Appearance | Solid, powder to crystal | [3] |

| Melting Point | 173-177 °C | [5] |

| CAS Number | 434935-69-0 | [5] |

Synthesis of Benzoic Anhydrides

The synthesis of benzoic anhydrides, such as the isomers of methyl-nitrobenzoic anhydride, can be achieved through the dehydration of the corresponding carboxylic acids. A general and representative experimental protocol for the synthesis of a methyl-nitrobenzoic anhydride is described below, based on the synthesis of 2-methyl-3-nitrobenzoic anhydride.[7]

Experimental Protocol: Synthesis of 2-Methyl-3-nitrobenzoic Anhydride

This protocol describes a method for synthesizing crystals of 2-methyl-3-nitrobenzoic anhydride.

-

Acid Chloride Formation : 0.380 g (1.104 mmol) of 2-methyl-3-nitrobenzoic acid is refluxed with 2 ml of thionyl chloride for one hour to form the corresponding acid chloride.[7]

-

Reaction with Amine : 0.125 g (0.906 mmol) of 2-nitroaniline (B44862) is added to the reaction mixture and dissolved in 10 ml of dry acetonitrile.[7]

-

Reflux : The solution is placed under reflux and constant stirring for a period of three hours.[7]

-

Crystallization : The solvent is then slowly evaporated to yield colorless block-like crystals of the title compound.[7]

Structural Analysis of 2-Methyl-3-nitrobenzoic Anhydride Crystals

In the absence of a published crystal structure for this compound, this section details the crystallographic analysis of its isomer, 2-methyl-3-nitrobenzoic anhydride, to provide comparative structural insights. The data was obtained from a single-crystal X-ray diffraction study.[7]

Crystallographic Data

The crystal structure of 2-methyl-3-nitrobenzoic anhydride was determined to be monoclinic.[7] A summary of the crystallographic data and refinement parameters is provided in Table 2.

| Parameter | Value | Reference |

| Chemical Formula | C₁₆H₁₂N₂O₇ | [7] |

| Formula Weight | 344.28 | [7] |

| Crystal System | Monoclinic | [7] |

| Space Group | P2₁/c | [7] |

| a (Å) | 10.6332 (5) | [7] |

| b (Å) | 11.6961 (4) | [7] |

| c (Å) | 12.7934 (6) | [7] |

| β (°) | 111.930 (6) | [7] |

| Volume (ų) | 1475.95 (12) | [7] |

| Z | 4 | [7] |

| Radiation | Cu Kα | [7] |

| Temperature (K) | 123 | [7] |

| R[F² > 2σ(F²)] | 0.059 | [7] |

| wR(F²) | 0.163 | [7] |

Selected Bond Lengths and Angles

Selected intramolecular bond lengths and angles for 2-methyl-3-nitrobenzoic anhydride are presented in Table 3. These values provide insight into the molecular geometry of the anhydride.

| Bond/Angle | Value (Å/°) | Reference |

| C6—C8 Bond Length | 1.494 (2) Å | [7] |

| C8ⁱ-O4-C8-O3 Torsion Angle | 25.06 (14)° | [7] |

| Dihedral angle between benzene (B151609) rings | 48.54 (9)° | [7] |

Symmetry code: (i) -x, y, -z+3/2[7]

The structure exhibits a notable elongation in the C6—C8 bond length when compared to similar structures.[7] The molecule lies on a twofold rotation axis that bisects the central oxygen atom.[7]

Experimental Workflow and Molecular Structure Visualization

The following diagrams, generated using Graphviz, illustrate the experimental workflow for the synthesis and structural analysis of a methyl-nitrobenzoic anhydride and the resulting molecular structure.

Conclusion

This compound is a cornerstone reagent in synthetic organic chemistry, enabling the efficient construction of complex molecular architectures. While its own crystal structure remains to be elucidated, the detailed structural analysis of the closely related 2-methyl-3-nitrobenzoic anhydride provides valuable comparative data. The monoclinic crystal system and specific bond lengths and angles of the 3-nitro isomer offer a foundational understanding of the steric and electronic properties that likely influence the reactivity of the Shiina reagent. Further research into the crystallization and structural determination of this compound is warranted to fully comprehend its unique reactivity and to facilitate the rational design of new synthetic methodologies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Shiina macrolactonization - Wikipedia [en.wikipedia.org]

- 3. This compound | 434935-69-0 [amp.chemicalbook.com]

- 4. Lomax Incubator Farm | Virtual tour generated by Panotour [localfood.ces.ncsu.edu]

- 5. Crystal structure of 2,4,6-trimethylbenzoic anhydride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using this compound [organic-chemistry.org]

- 7. Crystal structure of 2-methyl-3-nitrobenzoic anhydride - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Macrolides using 2-Methyl-6-nitrobenzoic anhydride (MNBA)

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Methyl-6-nitrobenzoic anhydride (B1165640) (MNBA), commonly known as the Shiina reagent, is a highly efficient dehydrating condensation agent developed by Professor Isamu Shiina.[1][2] It is widely employed in organic synthesis for the formation of esters, amides, and particularly for the macrolactonization of ω-hydroxycarboxylic acids (seco-acids).[1][3] This process, termed the Shiina macrolactonization, is distinguished by its mild, room-temperature reaction conditions, operational simplicity, and tolerance of a wide range of functional groups.[1] These characteristics make it an invaluable method in the total synthesis of complex, biologically active natural products.[1][3][4] The reaction typically proceeds in the presence of a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP) or 4-(dimethylamino)pyridine N-oxide (DMAPO).[1]

Mechanism of Action

The Shiina macrolactonization proceeds through the activation of the carboxylic acid of the seco-acid by MNBA to form a highly reactive mixed anhydride intermediate. A nucleophilic catalyst, typically DMAP, facilitates this process and the subsequent intramolecular cyclization. The key steps are:

-

Catalyst Activation of MNBA: The nucleophilic catalyst (e.g., DMAP) attacks a carbonyl group of MNBA, forming a highly reactive acylpyridinium species.[5]

-

Mixed Anhydride Formation: The carboxylate of the ω-hydroxycarboxylic acid attacks the activated MNBA complex. This results in the formation of a mixed anhydride and the displacement of a 2-methyl-6-nitrobenzoate (B8389549) anion.[5]

-

Intramolecular Cyclization: The terminal hydroxyl group of the seco-acid attacks the activated carbonyl center of the mixed anhydride in an intramolecular fashion. This acyl transfer is the ring-closing step that yields the desired macrolactone.[1][5]

The reaction is designed to favor the intramolecular cyclization over intermolecular polymerization by using high-dilution techniques, most notably the slow addition of the seco-acid substrate to the reaction mixture.[1][6]

Caption: General mechanism of the Shiina macrolactonization using MNBA.

Experimental Protocols

Materials and Reagents

-

ω-Hydroxycarboxylic acid (seco-acid)

-

2-Methyl-6-nitrobenzoic anhydride (MNBA, Shiina Reagent)

-

4-(Dimethylamino)pyridine (DMAP) or 4-(Dimethylamino)pyridine N-oxide (DMAPO)

-

Anhydrous, high-purity solvent (e.g., Dichloromethane (CH₂Cl₂), Toluene, Acetonitrile (MeCN))

-

Syringe pump

-

Standard glassware for inert atmosphere reactions

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Organic solvent for extraction (e.g., Ethyl acetate (B1210297), CH₂Cl₂)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Safety and Handling Precautions

This compound is an irritant. Handle with appropriate personal protective equipment (PPE).

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][8][9]

-

Handling: Use in a well-ventilated area or fume hood.[10] Avoid breathing dust.[7] Wear protective gloves, safety glasses, and a lab coat.[9] Wash hands thoroughly after handling.[9]

-

Storage: Keep containers securely sealed and store in a cool, dry place.[10]

General Protocol for MNBA-Mediated Macrolactonization

This protocol is a general guideline. Concentrations, addition times, and reaction times should be optimized for specific substrates. The high-dilution technique achieved by slow addition is critical for success.[1]

-

Preparation of Reagent Solution: In an oven-dried, flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (MNBA, ~1.3-2.5 equiv.) and 4-(dimethylamino)pyridine (DMAP, ~2.0-6.0 equiv.) in an appropriate anhydrous solvent (e.g., CH₂Cl₂).

-

Preparation of Substrate Solution: In a separate oven-dried flask, prepare a dilute solution of the ω-hydroxycarboxylic acid (seco-acid, 1.0 equiv.). The concentration is typically kept low (e.g., 2 mM) to favor intramolecular cyclization.[11]

-

Slow Addition: Using a syringe pump, add the solution of the seco-acid to the stirred solution of MNBA and DMAP over a prolonged period (e.g., 4-12 hours) at room temperature.[1][11]

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir for an additional 1-12 hours at room temperature.[1] Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup:

-

Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).[1]

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel to isolate the desired macrolactone.

Caption: A typical experimental workflow for MNBA-mediated macrolactonization.

Quantitative Data Summary

The efficiency of the Shiina macrolactonization can vary depending on the substrate, solvent, and specific conditions used.

Table 1: Examples of MNBA-Mediated Macrolactonization

| Substrate / Target Product | MNBA (equiv.) | Catalyst (equiv.) | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Seco-acid of Thiamyxin A/B | N/A | N/A | MeCN | 1 | 63 | |

| Seco-acid of FE399 Analogue (10) | 1.3 | DMAP (6.0) | CH₂Cl₂ | 12 (addition) | Low | [11] |

| Seco-acid of FE399 (12) | N/A | DMAPO (cat.) | N/A | N/A | 77 | [11] |

| erythro-Aleuritic acid | N/A | DMAP | N/A | N/A | High | |

Note: "N/A" indicates data not specified in the cited abstract/text.

Table 2: Comparison of Macrolactonization Reagents

| Feature | MNBA (Shiina Reagent) | Yamaguchi Reagent |

|---|---|---|

| Reagent | This compound | 2,4,6-Trichlorobenzoyl chloride |

| Promoter | Nucleophilic catalyst (e.g., DMAP, DMAPO) | Stoichiometric DMAP |

| Reaction Conditions | Mild, often at room temperature | Often requires elevated temperatures (reflux) |

| Key Advantages | High yields under mild conditions, suitable for sensitive substrates | Broad applicability, well-established method |

| Common Applications | Synthesis of highly complex and sensitive macrolides | Widely used in a variety of macrolactone syntheses |

(Data adapted from BenchChem[5])

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 434935-69-0 [amp.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Shiina macrolactonization - Wikipedia [en.wikipedia.org]

- 7. chemicalbook.com [chemicalbook.com]

- 8. This compound 97 434935-69-0 [sigmaaldrich.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. 4-(Dimethylamino)pyridine N-Oxide-Catalyzed Macrolactamization Using this compound in the Synthesis of the Depsipeptidic Analogue of FE399 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-Methyl-6-nitrobenzoic Anhydride (MNBA) Mediated Peptide Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction